molecular formula C11H12ClN3O3 B6356656 1-(2-Chloro-5-nitrobenzoyl)piperazine CAS No. 784135-98-4

1-(2-Chloro-5-nitrobenzoyl)piperazine

Cat. No. B6356656
CAS RN: 784135-98-4
M. Wt: 269.68 g/mol
InChI Key: CQRVKNOINFRLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chloro-5-nitrobenzoyl)piperazine” is a chemical compound with the linear formula C17H15ClN4O5 . It has a molecular weight of 390.786 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H15ClN4O5 . The CAS Number is 329939-96-0 .

Scientific Research Applications

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives, including those involving 1-(2-Chloro-5-nitrobenzoyl)piperazine, have shown significant clinical applications, particularly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, although their complete pharmacological profiles are yet to be fully explored (Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, offering a wide range of therapeutic uses. It is found in drugs serving as antipsychotics, antihistamines, antidepressants, anticancer, antiviral agents, and more. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting a broad scope for the design of novel therapeutic agents (Rathi et al., 2016).

Anti-Mycobacterial Activity

Significant efforts have been made to utilize piperazine and its analogs in combating Mycobacterium tuberculosis, with several potent molecules displaying activity against multidrug-resistant and extremely drug-resistant strains. This review highlights the structural activity relationships of piperazine-based anti-TB molecules, offering insights into designing more effective anti-mycobacterial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

Piperazine and its derivatives demonstrate a broad spectrum of pharmaceutical applications. The synthesis of new derivatives has shown trends in enhancing the pharmacophoric activities of these compounds, indicating their critical role in the development of novel medicinal agents with high efficacy and low toxicity (Mohammed et al., 2015).

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c12-10-2-1-8(15(17)18)7-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRVKNOINFRLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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